1,2,4-thiadiazole-3-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1452-19-3 |
|---|---|
Molecular Formula |
C3HN3S |
Molecular Weight |
111.13 g/mol |
IUPAC Name |
1,2,4-thiadiazole-3-carbonitrile |
InChI |
InChI=1S/C3HN3S/c4-1-3-5-2-7-6-3/h2H |
InChI Key |
KELLRWDOYLLZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NS1)C#N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4 Thiadiazole 3 Carbonitrile and Its Analogs
Classical and Contemporary Approaches to the 1,2,4-Thiadiazole (B1232254) Ring System
The construction of the 1,2,4-thiadiazole core can be broadly categorized into intramolecular and intermolecular cyclization strategies, as well as the oxidative dimerization of thioamides. Each approach offers distinct advantages and is suited for different substitution patterns on the thiadiazole ring.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful method for forming the 1,2,4-thiadiazole ring, often involving the formation of a crucial N-S bond. One notable example is the oxidative intramolecular S-N bond formation in imidoyl thioureas. This metal-free approach, utilizing reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), provides a rapid and high-yielding route to 3-substituted-5-arylamino-1,2,4-thiadiazole derivatives. rsc.org The reaction proceeds efficiently with easily accessible starting materials. rsc.org
Another strategy involves the base-mediated intramolecular dehydrogenative N-S coupling. In an unexpected discovery, the reaction of benzamidines with (het)aryldithioesters in the presence of sodium hydride in DMF at room temperature led directly to the formation of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles in good yields, bypassing the expected acyclic intermediate. acs.org This method offers a novel pathway for creating unsymmetrically substituted 1,2,4-thiadiazoles. acs.org
Intermolecular Cyclization Strategies
Intermolecular approaches to the 1,2,4-thiadiazole ring often involve the reaction of two different components that together provide the necessary atoms for the heterocyclic core. A significant development in this area is the one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles from 2-methylquinolines or aryl aldehydes, amidines, and elemental sulfur. acs.org However, this method can require high temperatures and an excess of sulfur, sometimes resulting in lower yields. acs.org
A more chemoselective synthesis involves the sequential intermolecular addition of thioamides to nitriles, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), followed by intramolecular oxidative N-S coupling mediated by iodine. rsc.orgacs.org This process is particularly effective for producing 3-alkyl-5-aryl-1,2,4-thiadiazoles. rsc.orgacs.org
More recently, enzymatic methods have emerged as a green alternative. Vanadium-dependent haloperoxidases have been shown to catalyze the oxidative dimerization of thioamides, enabling the synthesis of 1,2,4-thiadiazoles with moderate to high yields and excellent chemoselectivity. acs.orgnih.gov This biocatalytic approach utilizes hydrogen peroxide as the terminal oxidant and allows for halide recycling, making it an environmentally friendly process. acs.orgnih.gov
Oxidative Dimerization of Thioamides
The oxidative dimerization of thioamides is a primary and widely used strategy for synthesizing symmetrically 3,5-disubstituted-1,2,4-thiadiazoles. acs.orgrhhz.net This method employs a variety of oxidizing agents. acs.org
Some common oxidizing systems include:
Hypervalent iodine compounds: Reagents like 2-iodoxybenzoic acid (IBX) are effective for this transformation. acs.org
Molecular oxygen: In a green chemistry approach, iodine-catalyzed oxidative dimerization of thioamides can be carried out in water using molecular oxygen as the terminal oxidant, providing good to excellent yields. rhhz.net
Other oxidizing agents: Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been found to efficiently mediate the oxidative dimerization of primary thioamides at room temperature. colab.ws Other systems like oxone and various bromine-containing reagents have also been employed. acs.org
Mechanistically, the oxidative dimerization typically involves the initial oxidation or halogenation of the sulfur atom of the thioamide. acs.orgrhhz.net This is followed by a nucleophilic attack from a second thioamide molecule and subsequent cyclization and elimination steps to form the stable 1,2,4-thiadiazole ring. rhhz.net
Table 1: Comparison of Synthetic Strategies for 1,2,4-Thiadiazoles
| Strategy | Key Features | Typical Reactants | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Intramolecular Cyclization | Formation of an N-S bond within a single molecule. | Imidoyl thioureas, Benzamidines and dithioesters. | High efficiency, good for unsymmetrical products. | Starting material synthesis can be complex. | rsc.orgacs.org |
| Intermolecular Cyclization | Combination of two or more different molecules. | Thioamides and nitriles, Aldehydes, amidines, and sulfur. | Access to diverse substitution patterns. | Can require harsh conditions or catalysts. | rsc.orgacs.org |
| Oxidative Dimerization | Coupling of two identical thioamide molecules. | Primary thioamides. | Straightforward for symmetrical products. | Limited to symmetrical substitution. | acs.orgrhhz.netcolab.ws |
| Enzymatic Dimerization | Biocatalytic oxidative dimerization. | Thioamides. | Environmentally friendly, high chemoselectivity. | Substrate scope may be limited by the enzyme. | acs.orgnih.gov |
Precursor Design and Reactant Utilization in 1,2,4-Thiadiazole-3-carbonitrile Synthesis
The synthesis of the specific target molecule, this compound, and its analogs requires careful selection of precursors that incorporate or can be readily converted to the essential cyano group.
Utilization of Nitriles and Related Building Blocks
Nitriles are crucial building blocks for introducing the carbonitrile functionality onto the 1,2,4-thiadiazole ring. One-pot procedures have been developed that utilize nitriles directly. For instance, the reaction of thioamides with nitriles in the presence of a Lewis acid like AlCl₃, followed by oxidative cyclization with iodine, provides a direct route to unsymmetrically substituted 1,2,4-thiadiazoles. rsc.org By selecting a nitrile that already contains the desired substitution pattern, this method can be adapted for the synthesis of various 3-substituted-1,2,4-thiadiazoles.
Another approach involves the use of nitrile sulfides, which can be generated thermally. These can undergo 1,3-dipolar cycloaddition reactions with reagents like tosyl cyanide to form a 1,2,4-thiadiazole intermediate. capes.gov.br Subsequent modification of this intermediate can lead to the desired product.
Role of Thiosemicarbazides and Imidoyl Thioureas
Thiosemicarbazides are versatile precursors in heterocyclic synthesis. While they are more commonly used for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles through intramolecular cyclization in acidic or alkaline media, their core structure contains the necessary N-C-S linkage that can potentially be incorporated into a 1,2,4-thiadiazole ring system under appropriate reaction conditions. nih.govrsc.orgencyclopedia.pub
Imidoyl thioureas have proven to be excellent precursors for the intramolecular synthesis of 1,2,4-thiadiazoles. rsc.org The synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazole derivatives via the PIFA-mediated oxidative intramolecular S–N bond formation in imidoyl thioureas is a notable example. rsc.org The design of the imidoyl thiourea (B124793) precursor is critical, as the substituents on this starting material directly translate to the substitution pattern on the final 1,2,4-thiadiazole product. rsc.org
Table 2: Key Precursors for 1,2,4-Thiadiazole Synthesis
| Precursor | Role in Synthesis | Resulting Moiety | Reference |
|---|---|---|---|
| Nitriles | Source of the carbonitrile group and part of the ring backbone in intermolecular reactions. | 3-carbonitrile and other substituents. | rsc.org |
| Thioamides | Key building block in oxidative dimerization and intermolecular cyclizations. | Forms the S-C-N part of the ring. | acs.orgrhhz.netcolab.ws |
| Thiosemicarbazides | Versatile precursors for various heterocyclic systems. | Potential source of the N-C-S fragment. | nih.govrsc.orgencyclopedia.pub |
| Imidoyl Thioureas | Substrates for intramolecular cyclization. | Forms the complete 1,2,4-thiadiazole ring upon cyclization. | rsc.org |
Advanced Synthetic Techniques and Sustainable Chemistry in this compound Formation
Recent progress in synthetic organic chemistry has led to the development of sophisticated and environmentally conscious strategies for constructing the 1,2,4-thiadiazole ring system. These methods aim to improve efficiency, reduce waste, and utilize safer reagents and reaction conditions compared to traditional approaches.
One-Pot Reaction Sequences
One-pot syntheses, which involve the sequential transformation of starting materials through multiple reaction steps in a single reaction vessel, offer significant advantages in terms of operational simplicity, time, and resource efficiency. Several one-pot procedures for the synthesis of 1,2,4-thiadiazole derivatives have been reported.
A notable example is the iodine-mediated one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles from readily available nitriles and thioamides. rsc.orgresearchgate.net This method proceeds through the intermolecular addition of a thioamide to a nitrile, followed by an intramolecular oxidative coupling of the resulting N-H and S-H bonds, facilitated by molecular iodine as the oxidant. rsc.orgresearchgate.net This approach is effective for creating unsymmetrically disubstituted 1,2,4-thiadiazoles in moderate to good yields and tolerates a wide range of functional groups. rsc.orgresearchgate.net
Another versatile one-pot method involves the reaction of imidates and thioureas, using molecular iodine as an inexpensive and environmentally benign oxidant, to produce 3-aryl-5-amino-1,2,4-thiadiazoles. rsc.org Researchers have also developed a one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles using 2-methylquinolines or aryl aldehydes, amidines, and elemental sulfur, although this can require high reaction temperatures. acs.org
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product Type | Reference |
| Nitriles | Thioamides | I₂ | 3-Alkyl-5-aryl-1,2,4-thiadiazoles | rsc.orgresearchgate.net |
| Imidates | Thioureas | I₂ | 3-Aryl-5-amino-1,2,4-thiadiazoles | rsc.org |
| 2-Methylquinolines/Aryl aldehydes | Amidines, Elemental Sulfur | - | Unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles | acs.org |
| Aldehydes | Thiosemicarbazide | TBHP | 2-Amino-1,3,4-thiadiazoles | researchgate.net |
| Thiosemicarbazide | Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazoles | encyclopedia.pubnih.gov |
Metal-Free Catalysis and Oxidative Heterocyclization
The move away from heavy metal catalysts, which can be toxic and difficult to remove from final products, is a key trend in modern organic synthesis. Metal-free catalytic systems and oxidative heterocyclization reactions have emerged as powerful tools for the formation of 1,2,4-thiadiazoles.
Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have been successfully employed to mediate the intramolecular oxidative S-N bond formation in imidoyl thioureas. organic-chemistry.org This metal-free approach allows for the efficient synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles with short reaction times and excellent yields. rsc.orgorganic-chemistry.org
Molecular iodine (I₂) is another prominent metal-free catalyst and oxidant for these transformations. It facilitates the oxidative dimerization of thioamides to form 3,5-disubstituted 1,2,4-thiadiazoles. rsc.org This reaction can be performed in water, further enhancing its green credentials. rsc.org Additionally, iodine-mediated oxidative C-N and N-S bond formations have been utilized for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates in an aqueous medium. organic-chemistry.org
Electrochemical methods offer a clean and efficient alternative for oxidative cyclization. The electro-oxidative intramolecular dehydrogenation of imidoyl thioureas provides a route to 3-substituted-5-amino-1,2,4-thiadiazoles without the need for external metal catalysts or chemical oxidants. rsc.orgorganic-chemistry.org
| Reaction Type | Catalyst/Mediator | Substrate | Product | Key Features | Reference |
| Intramolecular Oxidative S-N Bond Formation | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | Metal-free, short reaction times, excellent yields | rsc.orgorganic-chemistry.org |
| Oxidative Dimerization | Molecular Iodine (I₂) | Thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | Metal-free, can be run in water | rsc.org |
| Oxidative C-N and N-S Bond Formation | Molecular Iodine (I₂) | Isothiocyanates | 3-Substituted 5-amino-1,2,4-thiadiazoles | Metal-free, aqueous medium | organic-chemistry.org |
| Electro-oxidative Intramolecular Dehydrogenation | - | Imidoyl thioureas | 3-Substituted-5-amino-1,2,4-thiadiazoles | Catalyst- and oxidant-free | rsc.orgorganic-chemistry.org |
| Oxidative Cyclization | Eosin Y (photoredox catalyst), Visible Light, O₂ | Primary thioamides | 1,2,4-Thiadiazoles | Environmentally benign reagents | rsc.org |
Environmentally Benign Synthetic Pathways
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 1,2,4-thiadiazoles. mdpi.comresearchgate.net
The use of greener solvents is a key aspect of this approach. Water has been successfully employed as a solvent for the iodine-catalyzed oxidative dimerization of thioamides and the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles from isothiocyanates. rsc.orgorganic-chemistry.org Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, have also been explored as environmentally benign solvent and catalyst systems for the synthesis of thioamide precursors. rsc.org
Energy-efficient methods like microwave and ultrasound irradiation have been shown to accelerate the synthesis of thiadiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nanobioletters.com For example, the synthesis of thiadiazole derivatives using microwave irradiation resulted in yields of 85-90%, while ultrasonication provided yields of 75-80%. nanobioletters.com
Furthermore, the use of air as a green oxidant, in conjunction with sodium carbonate, has been reported for the synthesis of 5-amino-1,2,4-thiadiazoles from elemental sulfur, producing water as the only byproduct. organic-chemistry.org Biocatalytic approaches are also emerging, with vanadium-dependent haloperoxidases being used for the oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles in a process that utilizes hydrogen peroxide as the terminal oxidant. acs.orgnih.gov
Chemical Reactivity and Transformation Mechanisms of 1,2,4 Thiadiazole 3 Carbonitrile
Nucleophilic Substitution Reactions at Key Positions of the 1,2,4-Thiadiazole (B1232254) Ring
The 1,2,4-thiadiazole ring is inherently electron-deficient, a characteristic that is further intensified by the presence of an electron-withdrawing nitrile group at the C3 position. This electronic profile makes the ring susceptible to nucleophilic attack. Research indicates that the C5 position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution. nih.gov The presence of a good leaving group, such as a halogen, at this position facilitates the introduction of a wide range of nucleophiles.
The electron-withdrawing cyano group at C3 enhances the electrophilicity of the C5 carbon, making it even more prone to attack by nucleophiles. While specific studies on 1,2,4-thiadiazole-3-carbonitrile are limited, the general reactivity pattern suggests that compounds like 5-halo-1,2,4-thiadiazole-3-carbonitrile would be excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.
Table 1: Representative Nucleophilic Substitution Reactions at the C5 Position
| Nucleophile | Reagent Example | Product Type |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 5-Alkoxy-1,2,4-thiadiazole |
| Thiolates | Sodium thiophenoxide (NaSPh) | 5-(Arylthio)-1,2,4-thiadiazole |
| Amines | Ammonia (NH₃), primary/secondary amines | 5-Amino-1,2,4-thiadiazole |
| Azides | Sodium azide (B81097) (NaN₃) | 5-Azido-1,2,4-thiadiazole |
These reactions typically proceed under mild conditions and provide high yields, offering a versatile method for the synthesis of diverse 5-substituted-1,2,4-thiadiazole-3-carbonitrile derivatives.
Electrophilic Reactivity Profiles of this compound
The electrophilic reactions involving the 1,2,4-thiadiazole ring are generally limited due to the ring's low electron density. nih.gov The two nitrogen atoms exert a strong inductive electron-withdrawing effect, which is compounded by the powerful electron-withdrawing resonance and inductive effects of the 3-cyano substituent. Consequently, the carbon atoms of the this compound ring are highly deactivated towards electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation.
Electrophilic attack, if it occurs, is more likely to happen at one of the ring nitrogen atoms, leading to quaternization. This reaction involves the nitrogen atom acting as a nucleophile towards an electrophile, such as an alkyl halide, resulting in the formation of a 1,2,4-thiadiazolium salt.
Table 2: Electrophilic Attack at Ring Nitrogen
| Electrophile | Reagent Example | Product |
| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-1,2,4-thiadiazolium salt |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-Acyl-1,2,4-thiadiazolium salt |
The presence of activating groups on the ring would be necessary to facilitate electrophilic substitution on a carbon atom, a condition not met by this compound.
Cycloaddition Reactions Involving the 1,2,4-Thiadiazole Moiety
Cycloaddition reactions are a cornerstone for the synthesis of the 1,2,4-thiadiazole ring itself. The most prominent method is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form the five-membered heterocyclic ring. researchgate.net A common pathway involves the reaction of a nitrile sulfide, generated in situ, with a nitrile. nih.govrsc.org This approach is a powerful tool for creating unsymmetrically substituted 1,2,4-thiadiazoles.
While the 1,2,4-thiadiazole ring can theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction (acting as a diene or dienophile), specific examples involving this compound are not well-documented in the literature. However, the nitrile functional group itself is a known dipolarophile and can react with 1,3-dipoles. For instance, the reaction of an azide with the nitrile group of this compound could potentially lead to the formation of a tetrazole-substituted 1,2,4-thiadiazole.
Table 3: [3+2] Cycloaddition for Synthesis of the 1,2,4-Thiadiazole Ring
| 1,3-Dipole (or precursor) | Dipolarophile | Product |
| Benzonitrile sulfide | Trichloroacetonitrile | 3-Phenyl-5-(trichloromethyl)-1,2,4-thiadiazole researchgate.net |
| Thioamide (oxidized in situ) | Nitrile | 3,5-Disubstituted-1,2,4-thiadiazole rsc.org |
Functional Group Interconversions and Derivatization of this compound
The nitrile group at the C3 position is a versatile functional handle that can be converted into a variety of other functional groups, providing a gateway to a wide range of derivatives. Standard organic transformations can be applied to achieve these conversions. chadsprep.com
Key interconversions include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine (aminomethyl group).
Addition of Nucleophiles: Grignard reagents can add to the nitrile to form ketones after hydrolysis.
Table 4: Functional Group Interconversions of the 3-Cyano Group
| Reaction | Reagents | Product Functional Group |
| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (mild) | 3-Carboxamide |
| Hydrolysis to Carboxylic Acid | H₂O, H⁺ or OH⁻ (strong) | 3-Carboxylic Acid |
| Reduction to Amine | LiAlH₄, then H₂O; or H₂, catalyst | 3-(Aminomethyl) |
| Addition of Grignard Reagent | 1. RMgX 2. H₃O⁺ | 3-Acyl |
| Conversion to Tetrazole | NaN₃, NH₄Cl | 3-(1H-Tetrazol-5-yl) |
Furthermore, derivatization can occur if other functional groups are present on the ring, for example at the C5 position. The synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates is a well-established method. organic-chemistry.org The resulting amino group can then be acylated, alkylated, or undergo diazotization to introduce further diversity. nih.gov A study on 3-acetonyl-5-cyano-1,2,4-thiadiazole (B1245906) demonstrated that the acetonyl group can undergo Fischer indole (B1671886) synthesis or be transformed into a pyrazole (B372694) ring, showcasing the potential for complex transformations on substituted 1,2,4-thiadiazole-3-carbonitriles. nih.gov
Structure Activity/property Relationships and Derivatization of 1,2,4 Thiadiazole 3 Carbonitrile Analogs
Design and Synthesis of Substituted 1,2,4-Thiadiazole-3-carbonitrile Derivatives
The creation of novel 1,2,4-thiadiazole (B1232254) derivatives is driven by rational design strategies and executed through various synthetic methodologies. The design often involves isosteric replacement, where a functional group or ring in a known active molecule is replaced by the 1,2,4-thiadiazole moiety to modulate activity, selectivity, or pharmacokinetic properties. A notable example involved replacing a methylthiazole group with a 1,2,4-thiadiazole, which successfully converted a selective PPARδ agonist into a potent dual agonist for both PPARα and PPARδ. nih.gov
The synthesis of the 1,2,4-thiadiazole core can be achieved through several established methods, including the oxidative dimerization of thioamides and various intermolecular or intramolecular cyclization reactions. isres.org A common approach for creating substituted analogs involves the cyclization of thiosemicarbazides. researchgate.net For instance, a library of novel 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing amide functionality was synthesized through a multi-step process. nih.gov The synthesis began with a cyclization reaction to form a triazole intermediate, which was then further elaborated to couple the 1,2,4-thiadiazole and 1,2,4-triazole (B32235) rings. nih.gov
Another key synthetic transformation for derivatives of the title compound is the introduction of the carbonitrile group. This is often accomplished via cyanation of a suitable precursor, such as a bromo-substituted thiadiazole. For example, benzo[1,2-d:4,5-d′]bis( nih.govnih.govfigshare.comthiadiazole)-4-carbonitrile was successfully synthesized through the cyanation of its bromo-analog using copper(I) cyanide in DMF. mdpi.com The presence of the cyano group was confirmed by a characteristic band in the IR spectrum (at 2233 cm⁻¹) and a distinct signal in the ¹³C NMR spectrum. mdpi.com These synthetic strategies allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships.
Influence of Substituent Effects on Electronic and Steric Profiles
Studies on 3,4-disubstituted-1,2,4-thiadiazole-5-ones have shown that the ¹³C NMR chemical shifts of the ring carbons are highly sensitive to the electronic influence of substituents on an attached phenyl ring. researchgate.netresearchgate.net Excellent Hammett correlations were observed between the chemical shifts of the C=N carbon and the Hammett substituent constants (σ). researchgate.net Notably, negative ρ values were found for these correlations, indicating an "inverse substituent effect" where electron-withdrawing groups cause an upfield shift (lower ppm), and electron-donating groups cause a downfield shift. researchgate.netresearchgate.net This phenomenon is explained by π-polarization, where an electron-withdrawing substituent increases the π-electron density at the carbon atom of the C=N bond. researchgate.net
The following table illustrates the influence of various substituents on the ¹³C NMR chemical shifts of the C3 and C5 carbons in a series of 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-ones, demonstrating this electronic effect. researchgate.net
| Substituent (X) | C3 Chemical Shift (ppm) | C5 Chemical Shift (ppm) |
| p-NO₂ | 153.329 | 177.489 |
| m-NO₂ | 153.019 | 177.573 |
| m-Cl | 154.142 | 177.795 |
| p-Cl | 154.476 | 177.965 |
| H | 155.651 | 178.173 |
| m-Me | 155.894 | 178.206 |
| p-Me | 155.739 | 178.335 |
Table based on data from H. Ağırbaş and Y. Kara, 2004. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are also employed to quantify substituent effects. akj.az These calculations can determine key quantum chemical properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (μ), and electronegativity (χ). akj.az For example, the incorporation of an electron-deficient thiadiazole unit into a polythiophene chain has been shown to lower the LUMO energy level, enhancing the material's stability toward n-doping. soton.ac.uk These theoretical insights are crucial for designing molecules with specific electronic profiles for applications in materials science or as targeted therapeutics.
Conformational Analysis and Molecular Recognition Implications
The three-dimensional structure (conformation) of 1,2,4-thiadiazole derivatives is critical for their ability to interact with other molecules, a process known as molecular recognition. This is particularly important in drug design, where a molecule's shape and charge distribution determine its binding affinity to a biological target.
A key factor in stabilizing specific conformations and facilitating molecular recognition is the formation of hydrogen bonds. nih.gov These interactions were found to be essential for stabilizing conformationally strained molecules and influencing the packing density within the crystal. nih.gov The interplay between the inherent conformational preferences of the molecule and the stabilizing energy of intermolecular interactions like hydrogen bonding dictates the final observed structure. Understanding these conformational details is crucial, as the specific 3D arrangement of atoms and functional groups is what allows for precise recognition and binding at a molecular target, forming the basis of the molecule's biological activity or material function.
Spectroscopic Characterization and Structural Elucidation of 1,2,4 Thiadiazole 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For 1,2,4-thiadiazole-3-carbonitrile, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.
Given the structure of this compound, a single proton signal is expected in the ¹H NMR spectrum, corresponding to the hydrogen atom at the 5-position of the thiadiazole ring. The chemical shift of this proton would likely appear in the downfield region, typically between δ 8.0 and 9.5 ppm, due to the deshielding effects of the aromatic heterocyclic ring and the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, as well as the cyano group. In a related compound, benzo[1,2-d:4,5-d′]bis( rsc.orgchemmethod.comresearchgate.netthiadiazole)-4-carbonitrile, the proton on the heterocyclic ring appears as a singlet at δ 9.59 ppm. mdpi.com
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is anticipated to resonate in the range of δ 110-120 ppm. For instance, the cyano group in benzo[1,2-d:4,5-d′]bis( rsc.orgchemmethod.comresearchgate.netthiadiazole)-4-carbonitrile gives a signal at δ 119.3 ppm. mdpi.com The two carbon atoms of the thiadiazole ring would exhibit characteristic chemical shifts. The carbon atom at position 3, attached to the electron-withdrawing cyano group, would likely be found further downfield compared to the carbon at position 5. In various substituted 1,3,4-thiadiazoles, the ring carbons typically resonate in the range of δ 150-170 ppm. rsc.orgmdpi.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (C5-H) | 8.0 - 9.5 | Singlet |
| ¹³C (C3) | 150 - 170 | Singlet |
| ¹³C (C5) | 140 - 160 | Singlet |
| ¹³C (CN) | 110 - 120 | Singlet |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound (C₃H₁N₃S), the exact molecular weight is 111.00 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy.
The fragmentation pattern in the mass spectrum would be characteristic of the 1,2,4-thiadiazole (B1232254) ring system. Common fragmentation pathways for thiadiazoles involve the loss of small, stable molecules. It is anticipated that the molecular ion peak [M]⁺ would be prominent. Subsequent fragmentation could involve the cleavage of the thiadiazole ring, potentially leading to the loss of a nitrile radical (•CN), a hydrogen cyanide molecule (HCN), or a sulfur-containing fragment. The study of isomeric 1,2,3-thiadiazoles has shown that the elimination of a nitrogen molecule (N₂) from the molecular ion is a common fragmentation pathway. mdpi.com While the 1,2,4-isomer is generally more stable, ring cleavage and rearrangement are expected under electron ionization conditions.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [C₃H₁N₃S]⁺ | 111 | Molecular Ion |
| [C₂H₁NS]⁺ | 85 | Loss of N₂ |
| [C₃H₁N₂]⁺ | 67 | Loss of S |
| [C₂N₂S]⁺ | 84 | Loss of H and N |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N). This stretching vibration is typically observed in the region of 2200-2260 cm⁻¹. For example, the IR spectrum of benzo[1,2-d:4,5-d′]bis( rsc.orgchemmethod.comresearchgate.netthiadiazole)-4-carbonitrile shows a distinct band for the cyano group at 2233 cm⁻¹. mdpi.com
Other key absorption bands would include those associated with the C-H and C=N stretching vibrations of the thiadiazole ring. The C-H stretching vibration of the lone aromatic proton is expected to appear around 3000-3100 cm⁻¹. The C=N stretching vibrations within the heterocyclic ring would likely produce bands in the 1500-1650 cm⁻¹ region. The C-S stretching vibration typically gives rise to weaker bands in the fingerprint region, usually between 600 and 800 cm⁻¹.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Cyano | C≡N stretch | 2200 - 2260 | Strong, Sharp |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Thiadiazole Ring | C=N stretch | 1500 - 1650 | Medium to Strong |
| Thiadiazole Ring | Ring vibrations | 1300 - 1500 | Medium |
| Carbon-Sulfur | C-S stretch | 600 - 800 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds typically exhibit characteristic absorption bands in the UV-Vis region. For this compound, it is expected that the spectrum would show absorptions corresponding to π → π* transitions of the aromatic thiadiazole ring and the conjugated cyano group.
The absorption maxima (λmax) would likely fall in the range of 250-350 nm. Studies on various 1,3,4-thiadiazole (B1197879) derivatives have reported UV absorption maxima in this region, which can be influenced by the presence of different substituents and the solvent used. rsc.orgmdpi.com The introduction of a chromophoric group like the nitrile can influence the position and intensity of these absorption bands.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) |
| π → π* | 250 - 350 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
Table 5: Expected Bond Lengths and Angles for the 1,2,4-Thiadiazole Ring
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C3-N2 | 1.30 - 1.35 | N2-C3-N4 | ~120 |
| N2-S1 | 1.70 - 1.75 | C3-N4-C5 | ~108 |
| S1-C5 | 1.70 - 1.75 | N4-C5-S1 | ~108 |
| C5-N4 | 1.35 - 1.40 | C5-S1-N2 | ~90 |
| N4-C3 | 1.35 - 1.40 | S1-N2-C3 | ~114 |
Theoretical and Computational Investigations of 1,2,4 Thiadiazole 3 Carbonitrile
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine the optimized geometry, electronic charge distribution, and orbital energies of 1,2,4-thiadiazole-3-carbonitrile.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in any theoretical investigation.
These calculations would yield crucial data, including:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.
Vibrational Frequencies: Theoretical prediction of the infrared spectrum, which can be used to characterize the molecule and confirm its structure.
Electronic Properties: Key parameters such as the dipole moment, polarizability, and Mulliken atomic charges can be calculated, offering insights into the molecule's polarity and charge distribution.
A hypothetical table of DFT-calculated parameters for this compound is presented below to illustrate the expected outputs of such a study.
| Parameter | Hypothetical Calculated Value |
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| C≡N Bond Length (Å) | Value |
| N-S Bond Length (Å) | Value |
| C-S Bond Length (Å) | Value |
Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other chemical species.
For this compound, FMO analysis would provide:
HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Orbital Distribution: Mapping the HOMO and LUMO across the molecular structure reveals the most likely sites for nucleophilic and electrophilic attack, respectively.
The following table illustrates the kind of data that would be generated from an FMO analysis of this compound.
| Parameter | Hypothetical Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: The values in this table are placeholders and would need to be determined by actual FMO calculations.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. For this compound, theoretical studies could be employed to elucidate the mechanisms of various reactions, such as its synthesis or its participation in cycloaddition reactions.
By mapping the potential energy surface of a reaction, computational methods can identify:
Transition States: The high-energy structures that connect reactants and products.
Activation Energies: The energy barriers that must be overcome for a reaction to proceed.
Reaction Intermediates: Any transient species that are formed during the course of the reaction.
Such studies would provide a detailed, atomistic understanding of the chemical transformations involving this compound, which is crucial for optimizing reaction conditions and designing new synthetic routes.
Molecular Modeling and Docking Studies for Intermolecular Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule will interact with other molecules, including proteins or other biological macromolecules. While there is no specific information on docking studies for this compound, this approach would be vital for exploring its potential biological activity.
In a typical docking study:
The three-dimensional structure of this compound would be "docked" into the active site of a target protein.
A scoring function would then be used to predict the binding affinity and the most favorable binding pose of the molecule.
The analysis of the docked complex would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding.
These studies are instrumental in the rational design of new drugs and functional materials. For example, understanding the intermolecular interactions of this compound could guide the development of new enzyme inhibitors or materials with specific binding properties.
Advanced Applications of 1,2,4 Thiadiazole 3 Carbonitrile in Chemical Sciences
Role as Versatile Building Blocks in Complex Organic Synthesis
The 1,2,4-thiadiazole (B1232254) ring system, particularly when functionalized with a carbonitrile group, presents a unique platform for the construction of more complex molecular architectures. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, which are themselves valuable handles for further synthetic manipulations.
Researchers have begun to explore the synthetic utility of 1,2,4-thiadiazole derivatives in the creation of larger, more intricate molecules. For instance, the synthesis of bicyclic and tricyclic 1,2,4-thiadiazoles has been reported, demonstrating the potential to build upon the core heterocyclic structure. researchgate.net These reactions often involve the functionalization of the thiadiazole ring, followed by cyclization reactions to form fused ring systems. The specific reactivity of the 3-carbonitrile derivative in such synthetic strategies is an area of active investigation.
Ligands in Coordination Chemistry and Metal Complexation
The nitrogen and sulfur atoms within the 1,2,4-thiadiazole ring provide excellent coordination sites for metal ions, making this scaffold a promising ligand in coordination chemistry. The formation of metal complexes with thiadiazole derivatives can lead to materials with interesting electronic, magnetic, and catalytic properties.
While much of the research has focused on the 1,3,4-thiadiazole (B1197879) isomer, the principles of metal coordination are applicable to the 1,2,4-isomer as well. mdpi.comnih.govresearchgate.netnih.gov The chelation of metal ions typically occurs through one of the thiadiazole nitrogen atoms and a neighboring functional group. mdpi.com In the case of 1,2,4-thiadiazole-3-carbonitrile, the nitrile nitrogen could potentially participate in metal binding, leading to unique coordination geometries and complex stabilities. The synthesis of coordination compounds with various transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) has been demonstrated with other thiadiazole-based ligands, suggesting a rich area for future exploration with the 3-carbonitrile derivative. mdpi.comresearchgate.netnih.govnih.gov
Table 1: Examples of Metal Complexation with Thiadiazole Derivatives This table is based on data for related thiadiazole compounds and is illustrative of potential complexation with this compound.
| Metal Ion | Ligand-Metal Ratio | Proposed Geometry | Reference |
| Cu(II) | 2:1 | Distorted Octahedral | mdpi.comnih.gov |
| Zn(II) | 1:1 | Distorted Octahedral | mdpi.comnih.gov |
| Co(II) | - | - | researchgate.net |
| Ni(II) | - | - | researchgate.net |
Precursors for Agrochemicals and Crop Protection Agents
The development of new and effective agrochemicals is crucial for global food security. Heterocyclic compounds, including thiadiazoles, have a long history of use in agriculture as fungicides, herbicides, and insecticides. frontiersin.org The biological activity of these compounds is often linked to their ability to interfere with essential biochemical pathways in pests and pathogens.
Derivatives of 1,2,3-thiadiazole (B1210528) and isothiazole (B42339) have been investigated as N-acyl-N-arylalaninates for their fungicidal and plant-protective properties. nih.gov These studies highlight the potential of the thiadiazole core in developing new crop protection agents. The specific substitution pattern and functional groups on the thiadiazole ring are critical for determining the biological activity and spectrum of these compounds. nih.gov While direct studies on this compound as an agrochemical precursor are limited, its structural similarity to known active compounds suggests it could be a valuable starting material for the synthesis of novel agrochemicals.
Components in Materials Science and Optoelectronic Systems
The unique electronic properties of the 1,2,4-thiadiazole ring, combined with the electron-withdrawing nature of the nitrile group, make this compound an interesting candidate for applications in materials science, particularly in the field of optoelectronics. Cyano derivatives of electron-accepting heterocycles are known to be potential components of photoluminescent materials. mdpi.com
For example, the synthesis of benzo[1,2-d:4,5-d′]bis( mdpi.comnih.govresearchgate.netthiadiazole)-4-carbonitrile has been achieved, and this compound is considered a precursor for creating unsymmetrical 4,7-disubstituted benzo[1,2-d:4,5-d′]bis( mdpi.comnih.govresearchgate.netthiadiazoles). mdpi.com These types of molecules are of interest for their potential use in organic optoelectronic materials. The incorporation of the this compound moiety into larger conjugated systems could lead to the development of new materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mechanistic Studies of Biological Target Interactions
Understanding how a molecule interacts with its biological target at a molecular level is fundamental to the design of new drugs. The 1,2,4-thiadiazole scaffold has been identified as a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. researchgate.net
Enzyme Inhibition Mechanism Elucidation
Thiadiazole derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases, kinases, and lipoxygenases. bepls.comnih.govresearchgate.net The mechanism of inhibition often involves the binding of the thiadiazole derivative to the active site of the enzyme, preventing the natural substrate from binding and catalysis from occurring. bepls.com The specific interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and the enzyme's active site are crucial for its potency and selectivity. bepls.com
For instance, molecular docking studies on 1,3,4-thiadiazole derivatives have helped to elucidate their binding modes with enzymes like acetylcholinesterase, revealing key interactions with amino acid residues in the active site. nih.gov Similar computational and experimental approaches could be applied to this compound to understand its potential as an enzyme inhibitor and to guide the design of more potent and selective derivatives.
Receptor Binding Profile Analysis
In addition to enzyme inhibition, thiadiazole derivatives have also been investigated as ligands for various receptors. For example, derivatives of 1,2,4-thiadiazole have been synthesized and evaluated as antagonists for the human adenosine (B11128) A3 receptor. nih.gov Molecular modeling and docking studies have been instrumental in understanding the structure-activity relationships and the binding mechanisms of these compounds within the receptor's binding pocket. nih.gov
These studies have shown that specific substitutions on the thiadiazole ring and the phenyl group can significantly impact the binding affinity and selectivity for the target receptor. nih.gov The insights gained from such analyses are invaluable for the rational design of new receptor ligands with improved therapeutic profiles. The application of these methods to this compound could uncover new opportunities for this scaffold in drug discovery.
Interactions with Nucleic Acids and Proteins at a Molecular Level
Direct studies detailing the interaction of this compound with nucleic acids and proteins are not extensively documented. However, research on analogous compounds provides insights into potential binding mechanisms. For instance, derivatives of the isomeric 1,3,4-thiadiazole have been investigated for their ability to bind with calf thymus DNA (CT-DNA), suggesting that the thiadiazole ring system can participate in interactions with nucleic acids. rsc.orgrsc.orgnih.gov The strong aromatic character and the presence of nitrogen and sulfur atoms in the thiadiazole ring can facilitate non-covalent interactions, such as intercalation or groove binding with DNA. rsc.orgrsc.org
In the context of protein interactions, a recent study identified a series of 2,3,5-substituted rsc.orgnih.govnih.gov-thiadiazoles as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). nih.gov This interaction is highly specific, involving the covalent modification of a catalytic cysteine residue in the enzyme's active site through a ring-opening metathesis reaction. nih.gov This suggests that the 1,2,4-thiadiazole ring can act as a reactive "warhead" for targeted protein inhibition. nih.gov Molecular modeling studies on other 1,2,4-thiadiazole derivatives, specifically N-[3-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-5-yl]-acetamide, have shown that they can bind with high affinity to protein targets like the human adenosine A3 receptor through hydrogen bonding. nih.gov
Table 1: Potential Molecular Interactions of the 1,2,4-Thiadiazole Scaffold
| Biological Target | Type of Interaction | Interacting Moiety | Potential Consequence | Reference Compound Example |
|---|---|---|---|---|
| Proteins (e.g., Enzymes, Receptors) | Covalent modification, Hydrogen bonding | 1,2,4-Thiadiazole ring, Substituents | Enzyme inhibition, Receptor antagonism | 2,3,5-substituted rsc.orgnih.govnih.gov-thiadiazoles, N-[3-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-5-yl]-acetamide |
| Nucleic Acids (e.g., DNA) | Intercalation, Groove binding (Inferred) | Aromatic thiadiazole ring | Disruption of DNA replication | 1,3,4-Thiadiazole derivatives (by analogy) |
Antimicrobial Action Mechanisms
Molecular docking studies on certain 1,3,4-thiadiazole derivatives have suggested that they can inhibit bacterial enzymes, such as Kinase ThiM from Klebsiella pneumoniae. rsc.orgrsc.org This inhibition is a key mechanism that disrupts essential metabolic pathways in bacteria. The ability of thiadiazole derivatives to act as bioisosteres of naturally occurring molecules, like pyrimidine (B1678525), may also contribute to their antimicrobial effects by interfering with nucleic acid synthesis. nih.gov
Antiviral Action Mechanisms
There is a lack of specific research on the antiviral mechanisms of this compound. However, studies on other thiadiazole-containing compounds offer potential insights. As previously mentioned, a significant finding is the ability of 2,3,5-substituted rsc.orgnih.govnih.gov-thiadiazoles to act as covalent inhibitors of the SARS-CoV-2 3CLpro. nih.gov The 3CLpro is a viral enzyme crucial for the replication and transcription of the virus. By covalently binding to the catalytic cysteine (Cys145) in the active site, these compounds irreversibly inhibit the enzyme's function, thereby halting viral proliferation. nih.gov This ring-opening mechanism represents a specific and potent mode of antiviral action. nih.gov
Furthermore, the thiadiazole ring is considered a bioisostere of the pyrimidine nucleus, a fundamental component of nucleic acids. nih.gov This structural mimicry could allow thiadiazole derivatives to interfere with viral nucleic acid replication or other processes involving nucleotide recognition. nih.gov
Anticonvulsant Mechanisms
While many 1,3,4-thiadiazole derivatives are known for their anticonvulsant properties, there is also evidence of such activity in the 1,2,4-thiadiazole series. nih.govfrontiersin.orgnih.gov A series of 3-aryl amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles have been synthesized and shown to provide protection against maximal electroshock-induced seizures (MES). nih.gov Another study on a series of 1,2,4-thiadiazoles found that a compound with a para-chloro substitution was particularly effective in the MES test. nih.gov
The proposed mechanism for the anticonvulsant activity of the more studied 1,3,4-thiadiazoles often involves the modulation of GABAergic neurotransmission. nih.govfrontiersin.org These compounds are thought to enhance the effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain, by interacting with the GABA-A receptor. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal firing, thus preventing seizures. nih.govfrontiersin.org It is plausible that 1,2,4-thiadiazole derivatives could share a similar mechanism of action. Key structural features often associated with anticonvulsant activity in this class include a hydrophobic aryl ring and a hydrogen bonding domain, which the thiadiazole moiety can provide. nih.govfrontiersin.org
Table 2: Investigated Biological Activities of Thiadiazole Isomers
| Biological Activity | Thiadiazole Isomer Investigated | Proposed/Identified Mechanism | Reference |
|---|---|---|---|
| Anticonvulsant | 1,2,4-Thiadiazole | Protection against MES-induced seizures (specific mechanism not fully elucidated) | nih.gov |
| Anticonvulsant | 1,3,4-Thiadiazole | Enhancement of GABAergic neurotransmission via GABA-A receptor | nih.govfrontiersin.org |
| Antiviral (SARS-CoV-2) | 1,2,4-Thiadiazole | Covalent inhibition of 3CLpro via ring-opening metathesis | nih.gov |
| Antimicrobial | 1,3,4-Thiadiazole | Inhibition of bacterial enzymes (e.g., Kinase ThiM) | rsc.orgrsc.org |
Compound Names
Q & A
Basic Research Questions
Q. How can 1,2,4-thiadiazole-3-carbonitrile be synthesized, and what are the critical parameters for optimizing yield?
- Methodological Answer : A common approach involves cyclocondensation reactions using precursors like thiourea derivatives and nitrile-containing intermediates. For example, analogous thiazole derivatives are synthesized via reactions of malononitrile with sulfur in tetrahydrofuran (THF) under controlled temperatures (35°C), followed by sodium bicarbonate quenching and recrystallization from ethanol . Key parameters include stoichiometric ratios of sulfur, reaction time (35–60 minutes), and solvent polarity to avoid side reactions.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm nitrile (C≡N) stretching vibrations (~2200–2250 cm⁻¹) and thiadiazole ring vibrations (e.g., C-S-C at ~650–750 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and carbon environments (e.g., nitrile carbons at ~115–120 ppm) .
- X-ray Diffraction : For crystal structure determination, employ monoclinic space groups (e.g., ) with unit cell parameters , , , and analyze hydrogen bonding (C–H⋯N) and π-π stacking interactions .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using ethanol or ethyl acetate is preferred for nitrile-containing heterocycles due to their moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve polar byproducts, while TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) monitors purity .
Q. How can the reactivity of the nitrile group in this compound be exploited for further functionalization?
- Methodological Answer : The nitrile group undergoes nucleophilic addition (e.g., with amines to form amidines) or reduction (e.g., using LiAlH₄ to primary amines). For thiadiazole derivatives, regioselective functionalization at the 5-position is achievable via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
Advanced Research Questions
Q. What mechanistic insights govern the cyclocondensation reactions of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density distributions. For example, sulfur nucleophilicity and nitrile electrophilicity drive cyclization, with solvent polarity (e.g., THF vs. DMF) influencing activation energy. Kinetic studies (e.g., via in situ IR) track intermediate formation .
Q. How can computational docking studies predict the bioactivity of this compound derivatives?
- Methodological Answer : Use software like AutoDock Vina or BIOVIA Discovery Studio to simulate ligand-protein interactions. For antimicrobial targets (e.g., Staphylococcus aureus dihydrofolate reductase), dock the nitrile and thiadiazole moieties into active sites, calculating binding affinities (ΔG ≤ −7.0 kcal/mol suggests strong inhibition). Validate with MIC assays .
Q. What strategies resolve contradictions in spectroscopic data vs. crystallographic results for this compound?
- Methodological Answer : Discrepancies (e.g., NMR shifts vs. X-ray bond lengths) may arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state rigidity). Use variable-temperature NMR to probe conformational flexibility, and compare with Hirshfeld surface analysis of crystal packing .
Q. How can researchers design experiments to evaluate the dual roles of this compound as both an antimicrobial and anti-inflammatory agent?
- Methodological Answer :
- Antimicrobial : Follow CLSI guidelines for MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., Klebsiella pneumoniae) strains .
- Anti-inflammatory : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Correlate bioactivity with electronic properties (Hammett σ values) of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
